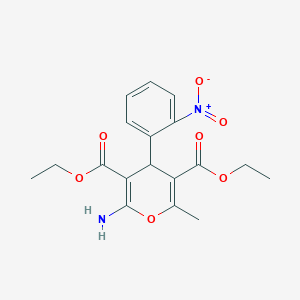![molecular formula C16H13ClF3NO3 B4882794 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTB belongs to the class of benzamide derivatives and is a potent antagonist of the dopamine D2 receptor.
Mecanismo De Acción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide acts as an antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide reduces the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to reduce the rewarding effects of drugs of abuse, which may make it a potential therapeutic agent for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has a number of advantages for lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, which makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to use in some experimental protocols.
Direcciones Futuras
There are a number of future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide analogs, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide in the treatment of other psychiatric and neurological disorders, such as depression and Parkinson's disease. Additionally, the development of new experimental protocols and techniques may allow for a better understanding of the mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 4-chloro-2-(trifluoromethyl)aniline in the presence of a coupling reagent. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain pure N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. The synthesis method has been optimized to obtain a high yield of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide with high purity.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-psychotic effects and has been tested in animal models for the treatment of schizophrenia. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-14-4-3-10(17)7-13(14)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXGKGITLLMKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)
![N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4882735.png)



![3-(4-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4882749.png)
![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882757.png)
![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)
![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)

![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)